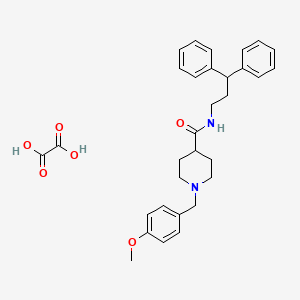
N-(2-phenylethyl)-1-(3,4,5-trimethoxybenzyl)-4-piperidinecarboxamide
Overview
Description
N-(2-phenylethyl)-1-(3,4,5-trimethoxybenzyl)-4-piperidinecarboxamide, also known as PTM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. PTM belongs to the class of phenethylamines and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-1-(3,4,5-trimethoxybenzyl)-4-piperidinecarboxamide is not fully understood. However, it has been found to act as a sigma-1 receptor agonist, which may be responsible for its analgesic, anti-inflammatory, and antidepressant effects. The sigma-1 receptor is also involved in the regulation of calcium ion channels, which may contribute to the physiological effects of this compound.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, suggesting its potential as an analgesic. This compound has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory conditions. Additionally, this compound has been shown to exhibit antidepressant effects, which may be due to its ability to modulate the sigma-1 receptor.
Advantages and Limitations for Lab Experiments
N-(2-phenylethyl)-1-(3,4,5-trimethoxybenzyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and with high purity. Additionally, this compound has been extensively studied, and its pharmacological properties are well characterized. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
Future Directions
There are several future directions for research on N-(2-phenylethyl)-1-(3,4,5-trimethoxybenzyl)-4-piperidinecarboxamide. One area of interest is its potential as an analgesic. Further studies are needed to determine the optimal dose and administration route for this compound and to investigate its safety and efficacy in human clinical trials. Additionally, the potential anti-inflammatory and antidepressant effects of this compound warrant further investigation. Finally, the mechanism of action of this compound needs to be fully elucidated to better understand its pharmacological properties and potential therapeutic applications.
Scientific Research Applications
N-(2-phenylethyl)-1-(3,4,5-trimethoxybenzyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit various pharmacological activities, including analgesic, anti-inflammatory, and antidepressant effects. This compound has also been shown to have a high affinity for the sigma-1 receptor, which is involved in several physiological processes, including pain perception, learning, and memory.
properties
IUPAC Name |
N-(2-phenylethyl)-1-[(3,4,5-trimethoxyphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4/c1-28-21-15-19(16-22(29-2)23(21)30-3)17-26-13-10-20(11-14-26)24(27)25-12-9-18-7-5-4-6-8-18/h4-8,15-16,20H,9-14,17H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNCTJPBFMFIRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCC(CC2)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






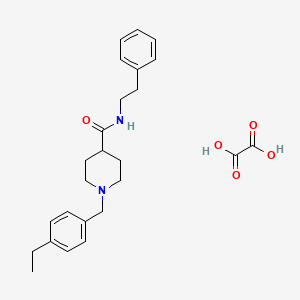

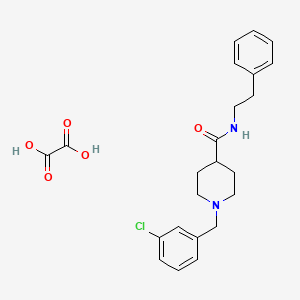


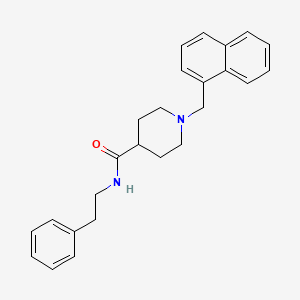
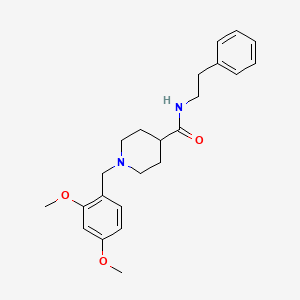


![1-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-phenylethyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949867.png)
